5-[Bis(ethylsulfanyl)methyl]-2-(1-hydroxybutylidene)cyclohexane-1,3-dione
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Overview
Description
5-[Bis(ethylsulfanyl)methyl]-2-(1-hydroxybutylidene)cyclohexane-1,3-dione is an organic compound with the molecular formula C15H24O3S2. This compound features a cyclohexane ring substituted with various functional groups, including bis(ethylsulfanyl)methyl and hydroxybutylidene groups. The presence of these groups imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Bis(ethylsulfanyl)methyl]-2-(1-hydroxybutylidene)cyclohexane-1,3-dione typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The bis(ethylsulfanyl)methyl and hydroxybutylidene groups are introduced through substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitutions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production typically focuses on maximizing yield and purity while minimizing costs and environmental impact. This can involve the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-[Bis(ethylsulfanyl)methyl]-2-(1-hydroxybutylidene)cyclohexane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may require nucleophiles like thiols or amines and catalysts such as palladium or platinum.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
5-[Bis(ethylsulfanyl)methyl]-2-(1-hydroxybutylidene)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[Bis(ethylsulfanyl)methyl]-2-(1-hydroxybutylidene)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,3-dione: A simpler analog without the bis(ethylsulfanyl)methyl and hydroxybutylidene groups.
5-[Bis(ethylsulfanyl)methyl]-2-(1-hydroxybutylidene)-3,6-cyclohexadiene-1,3-diol: A structurally similar compound with additional hydroxyl groups.
Uniqueness
5-[Bis(ethylsulfanyl)methyl]-2-(1-hydroxybutylidene)cyclohexane-1,3-dione is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
111280-06-9 |
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Molecular Formula |
C15H24O3S2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
5-[bis(ethylsulfanyl)methyl]-2-(1-hydroxybutylidene)cyclohexane-1,3-dione |
InChI |
InChI=1S/C15H24O3S2/c1-4-7-11(16)14-12(17)8-10(9-13(14)18)15(19-5-2)20-6-3/h10,15-16H,4-9H2,1-3H3 |
InChI Key |
KQALFONBBYMARG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C1C(=O)CC(CC1=O)C(SCC)SCC)O |
Origin of Product |
United States |
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